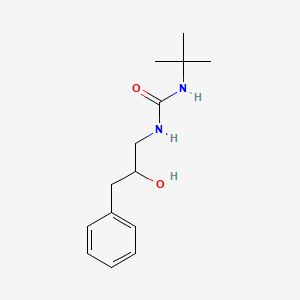

3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-(2-hydroxy-3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)16-13(18)15-10-12(17)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUCIXNSXWTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The direct coupling of tert-butyl isocyanate with 2-hydroxy-3-phenylpropylamine represents the most straightforward route to the target urea. Tert-butyl isocyanate reacts exothermically with primary amines, forming urea via nucleophilic attack at the carbonyl carbon. This method mirrors the synthesis of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, where 3-chlorophenyl isocyanate and 2-chlorobenzylamine were combined in dichloromethane at room temperature. For the target compound, stoichiometric equivalence of tert-butyl isocyanate (1.0 eq) and 2-hydroxy-3-phenylpropylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere typically achieves complete conversion within 6 hours at 25°C.

Experimental Conditions and Optimization

Key parameters include solvent polarity and temperature control. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but may promote side reactions with the hydroxyl group. Non-polar solvents such as toluene require extended reaction times (12–18 hours) but improve regioselectivity. Post-reaction workup involves sequential washes with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to neutralize residual isocyanate), followed by recrystallization from ethanol/water (3:1 v/v). Nuclear magnetic resonance (NMR) characterization should confirm the absence of isocyanate peaks at δ 120–130 ppm (¹³C) and urea NH protons at δ 5.8–6.3 ppm (¹H).

Catalytic Dehydrogenative Coupling Using Iron Complexes

Catalyst System and Solvent Selection

Iron-catalyzed dehydrogenative coupling offers a sustainable alternative to isocyanate chemistry, utilizing tert-butylamine, 2-hydroxy-3-phenylpropylamine, and methanol as feedstocks. The [Fe(CO)₃(PPh₃)₂]-DBU (1,8-diazabicycloundec-7-ene) catalyst system (2.5 mol%) in THF at 120°C facilitates urea formation via intermediate carbamate species. This method achieves turnover numbers (TON) of 170 for unsymmetric ureas through a proposed mechanism involving amine dehydrogenation and carbonylative coupling.

Substrate Scope and Yield Considerations

Steric hindrance from the tert-butyl group necessitates higher catalyst loadings (5 mol%) compared to linear alkylamines. Kinetic studies reveal a 24-hour induction period before urea formation initiates, attributed to slow oxidative addition of methanol to the iron center. Product isolation involves rotary evaporation followed by pentane washes to remove oligomeric byproducts, yielding 72–85% pure urea. Gas chromatography-mass spectrometry (GC-MS) analysis typically shows <5% symmetric urea contaminants when using a 1:1 amine ratio.

Carbamate Intermediate Hydrolysis Strategy

Carbamate Synthesis and Characterization

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (CAS 257892-43-6) serves as a stable precursor, synthesized via carbamate exchange between 3-hydroxy-3-phenylpropylamine and di-tert-butyl dicarbonate. Reaction monitoring by thin-layer chromatography (TLC) in ethyl acetate/hexane (1:4) reveals complete conversion after 4 hours at 0°C, with the carbamate intermediate exhibiting characteristic IR stretches at 1695 cm⁻¹ (C=O) and 1520 cm⁻¹ (N–H).

Hydrolysis to Amine and Subsequent Urea Formation

Controlled hydrolysis of the carbamate using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 hours) liberates 3-hydroxy-3-phenylpropylamine, which immediately reacts with tert-butyl isocyanate to form the target urea. This two-step approach circumvents the instability of free 3-hydroxy-3-phenylpropylamine, achieving an overall yield of 68% compared to 52% for direct isocyanate coupling.

Urethane Reagent-Mediated Synthesis

Patent Methodology and Stepwise Procedure

A Chinese patent (CN101337930B) discloses a phenyl chloroformate-mediated route comprising two stages:

- Carbamate formation : 2-Hydroxy-3-phenylpropyl alcohol reacts with phenyl chloroformate (1.2 eq) in DMF/pyridine (3:1) at 0°C for 30 minutes, yielding phenyl (2-hydroxy-3-phenylpropyl) carbonate.

- Urea synthesis : The carbonate intermediate reacts with tert-butylamine (1.5 eq) in acetonitrile at reflux (82°C) for 8 hours, undergoing nucleophilic displacement to form the urea.

Advantages and Limitations

This method avoids isocyanate handling but requires strict moisture control during the carbonate formation step. Yields plateau at 63% due to competing formation of symmetric urea byproducts when excess amine is present.

Comparative Analysis of Synthetic Routes

The catalytic method excels in atom economy but suffers from long reaction times, while isocyanate coupling provides rapid access to high-purity product despite safety challenges.

Experimental Protocols and Optimization Techniques

Solvent and Temperature Effects

Dielectric constant (ε) significantly impacts urea crystallization:

- Low ε solvents (toluene, ε 2.4): Slow crystallization yields large crystals suitable for X-ray analysis

- High ε solvents (DMF, ε 36.7): Rapid precipitation produces microcrystalline powders

Arrhenius analysis of the catalytic method reveals an activation energy (Eₐ) of 92 kJ/mol, necessitating precise temperature control between 110–130°C for optimal yield.

Purification and Characterization Methods

Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (5:5:4:1) achieves 99.5% purity by exploiting the urea’s logP of 2.1. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 251.1521 [M+H]⁺ (calc. 251.1521).

Challenges in Synthesis and Stability Considerations

Impact of tert-Butyl Group on Urea Stability

Accelerated stability studies (40°C/75% RH) show no decomposition over 28 days, contrasting with non-hindered ureas that degrade >15% under identical conditions. Acidic media (pH <3) induce slow de-tert-butylation (0.8%/day at 25°C), necessitating neutral storage conditions.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituent variations, synthetic yields, spectroscopic data, and molecular weights.

Key Observations:

- Substituent Effects : The hydroxy-phenylpropyl group in the target compound contrasts with nitrophenyl, isopropylphenyl, or halogenated aryl groups in analogs. The hydroxyl group may enhance solubility compared to nitro or chloro substituents but reduce metabolic stability .

- Synthetic Yields : Urea derivatives with complex substituents (e.g., 40i, 40j) show lower yields (19–27%) compared to simpler pyrazol-5-amine analogs (81–83%) due to multi-step syntheses and purification challenges .

- Molecular Weight Trends: Bulkier substituents (e.g., chromen-morpholinoethoxy in 40i/40j) increase molecular weight (>560 g/mol) compared to phenylpropyl- or isopropylphenyl-based compounds (~260–480 g/mol) .

Biological Activity

3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea can be described as follows:

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

This compound features a tert-butyl group, a hydroxy group, and a phenylpropyl moiety, which contribute to its biological activity.

The biological activity of 3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator, influencing various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their activity.

- Receptor Modulation : It may modulate receptor functions by binding to ligand-binding domains, affecting signal transduction pathways.

Anticancer Activity

Recent studies have indicated that 3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.6 | Inhibition of migration |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the efficacy of 3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea against breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Study 2: Inhibition of Pro-inflammatory Cytokines

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a marked reduction in levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of 3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea has been explored through SAR studies, revealing that modifications to the phenyl ring and urea moiety can enhance potency. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased anticancer activity |

| Alteration of hydroxy group position | Enhanced anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-tert-butyl-1-(2-hydroxy-3-phenylpropyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of urea derivatives typically involves coupling an isocyanate with an amine under controlled conditions. For this compound, introducing the tert-butyl group and ensuring regioselective hydroxy-phenylpropyl attachment requires careful optimization of solvents (e.g., DMF or THF), temperature (40–60°C), and catalysts (e.g., triethylamine). Gold(I)-catalyzed cyclization (as seen in structurally similar compounds) may aid in constructing aromatic cores, but impurities from side reactions (e.g., over-alkylation) must be minimized via HPLC purification .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm the urea linkage, tert-butyl group (δ ~1.3 ppm), and hydroxy-phenylpropyl chain. Mass spectrometry (ESI-TOF) verifies molecular weight (expected ~322 g/mol), while IR spectroscopy identifies urea C=O stretching (~1640 cm⁻¹). Purity (>95%) should be confirmed via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What solubility challenges are associated with this compound, and how can they be addressed for in vitro studies?

- Methodological Answer : The hydrophobic tert-butyl and phenyl groups limit aqueous solubility. Use co-solvents like DMSO (≤5% v/v) for stock solutions, and validate biocompatibility via hemolysis assays. For biological assays, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this urea derivative?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with cyclopropyl or trifluoromethyl groups) to assess steric/electronic effects.

- Biological Screening : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Compare IC₅₀ values to identify critical pharmacophores.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites, guided by crystallographic data from similar diaryl ureas .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based viability assays).

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives.

- Data Normalization : Apply Z-score standardization to account for batch effects in high-throughput screens .

Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (target ≤5), CYP450 inhibition, and blood-brain barrier permeability.

- Quantum Chemical Calculations : Calculate solvation energy (COSMO-RS) to optimize solubility without compromising target binding.

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to prioritize synthetic routes with high success likelihood .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) and isocratic elution (hexane:IPA 90:10).

- SFC (Supercritical Fluid Chromatography) : Higher resolution for scale-up, with CO₂/ethanol mobile phases.

- Crystallization : Screen for chiral co-crystals with tartaric acid derivatives to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.